molecular formula C20H14FN5O3 B2523950 7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923505-10-6

7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Numéro de catalogue: B2523950
Numéro CAS: 923505-10-6
Poids moléculaire: 391.362
Clé InChI: IYVBCBFXPHGONI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(4-Fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative structurally characterized by a fluorinated phenyl group at position 7, a hydroxyl-substituted phenyl group at position 8, and a methyl group at position 1.

Propriétés

IUPAC Name

7-(4-fluorophenyl)-6-(2-hydroxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O3/c1-24-17-16(18(28)23-20(24)29)25-10-14(11-6-8-12(21)9-7-11)26(19(25)22-17)13-4-2-3-5-15(13)27/h2-10,27H,1H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVBCBFXPHGONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazo[2,1-f]purine core, which is known for its biological activity. The presence of the fluorophenyl and hydroxyphenyl substituents enhances its interaction with biological targets.

5-HT1A Receptor Agonism

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit activity at the serotonin 5-HT1A receptor, which is a significant target for antidepressant therapies. In particular, studies have shown that related compounds demonstrate partial agonist activity at this receptor, which correlates with antidepressant-like effects observed in animal models .

Antidepressant-Like Effects

In a study assessing various imidazo[2,1-f]purine derivatives, including the compound , significant antidepressant-like effects were noted in forced swim tests. The mechanism appears to involve modulation of serotonin pathways, with the compound showing favorable pharmacokinetic properties that enhance its central nervous system penetration .

The biological activity of 7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be attributed to several mechanisms:

  • Receptor Interaction : The compound acts as a partial agonist at the 5-HT1A receptor.
  • Pharmacokinetics : It demonstrates favorable absorption and distribution characteristics that enhance its efficacy in vivo.
  • Side Effect Profile : Unlike many traditional antidepressants, it does not exhibit anticholinergic properties but may induce mild sedation and lipid metabolism changes upon chronic administration .

Comparative Studies

Comparative studies between this compound and other derivatives have highlighted differences in their pharmacological profiles. For instance:

  • AZ-853 vs. AZ-861 : Both compounds showed antidepressant-like activity; however, AZ-853 exhibited more potent effects due to better brain penetration compared to AZ-861. This suggests that structural modifications significantly influence biological activity and therapeutic potential .

In Vitro and In Vivo Studies

Extensive in vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors including serotonin and dopamine receptors. The results indicate a promising profile for further development into therapeutic agents targeting mood disorders and possibly other neurological conditions.

Data Tables

Compound 5-HT1A Activity Antidepressant-Like Effect Side Effects
7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dionePartial AgonistSignificant in Forced Swim TestMild Sedation
AZ-853Stronger AgonistMore PotentWeight Gain
AZ-861Weaker AgonistLess PotentNone

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Impact on Receptor Affinity :

  • Fluorine and trifluoromethyl groups at the phenyl ring (e.g., AZ-853 vs. AZ-861) enhance 5-HT1A receptor binding (Ki: 0.6 vs. 0.2 nM) .
  • The hydroxyl group in the target compound may reduce lipophilicity (lower logP vs. AZ-853/861) but improve solubility and hydrogen bonding with receptors.

Methyl groups (e.g., 1,3-diMe in AZ-853) correlate with higher α1-adrenergic receptor off-target effects .

Safety Profiles :

  • Hydroxyl groups (target compound) may mitigate cardiovascular side effects (e.g., hypotension) compared to piperazinyl derivatives .
  • Lipophilic substituents (e.g., CF3 in AZ-861) are linked to metabolic disturbances .

Research Findings and Mechanistic Insights

Serotonin Receptor Modulation

Imidazopurine-diones primarily act as 5-HT1A receptor partial agonists, with fluorinated arylpiperazinyl derivatives showing nanomolar affinity (Ki < 1 nM) . Molecular docking studies suggest that the fluorophenyl group engages in π-π stacking with receptor residues, while alkyl chains anchor the compound in hydrophobic pockets .

PDE Inhibition and Secondary Targets

Most analogues exhibit weak PDE4B/PDE10A inhibition (IC50 > 10 μM), indicating selectivity for serotonin receptors over phosphodiesterases . This contrasts with older antidepressants like rolipram (PDE4B IC50 = 0.1 μM), reducing risks of nausea and emesis associated with PDE4 inhibition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.